molecular formula C12H12N2O4S B1608510 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione CAS No. 220510-17-8

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Cat. No. B1608510
CAS RN: 220510-17-8
M. Wt: 280.3 g/mol
InChI Key: QKCWUYHXHMXOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

5-PSID and its derivatives have been synthesized from pyrrolidine-2,4-dione (tetramic acid). These derivatives have been explored for their potential in forming various heterotricyclic compounds, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives.


Molecular Structure Analysis

The molecular formula of 5-PSID is C12H12N2O4S, and it has a molecular weight of 280.3 g/mol .

Scientific Research Applications

Biologically Active Compound Development

The pyrrolidine ring, a component of 5-PSID, is widely used in medicinal chemistry to develop compounds for treating human diseases. The versatility of this scaffold is due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space, and its contribution to the stereochemistry of the molecule .

SARS-CoV-2 Inhibition

Research has shown that spiro-oxindoles based on uracil derivatives, which can be synthesized from compounds like 5-PSID, exhibit inhibitory activity against SARS-CoV-2 by targeting RNA polymerase and spike glycoprotein . This is particularly relevant for designing antiviral drugs.

Protein Complex Formation

5-PSID has unique properties that allow it to form stable complexes with proteins. This characteristic can be leveraged in biochemical research to study protein interactions and functions.

Fluorescent Probing

Due to its ability to act as a fluorescent probe, 5-PSID can be used in molecular imaging to track biological processes in real-time. This application is valuable in both research and diagnostic fields.

Cancer Research

Compounds derived from 5-PSID have been explored as potential chemotherapeutic molecules. They target various cancer-related proteins and induce reactive oxygen species generation in cancer cells, which is a promising approach in cancer treatment .

Antiviral Agent Synthesis

Isatin derivatives of 5-PSID have been designed as broad-spectrum antiviral agents. They have shown activity against viruses like influenza, herpes simplex, and coxsackievirus, highlighting their potential in antiviral drug development .

Enantioselective Protein Binding

The stereogenicity of the pyrrolidine ring in 5-PSID allows for different stereoisomers to bind enantioselective proteins differently. This feature is significant for drug design, as it can lead to a varied biological profile of drug candidates .

properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCWUYHXHMXOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399500
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

CAS RN

220510-17-8
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold solution of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonylchloride (2.00 g, 8.14 mmol) in a 1:1 mixture of THF: CHCl3 (96 mL) was added drop-wise via syringe pump over a period of 1 hr a solution of pyrrolidine (0.885 mL, 10.6 mmol) and N,N-diisopropylethyl amine (2.84 mL, 16.3 mmol, 2 eq) in chloroform (16 mL) under a dry N2 atmosphere with cooling in an ice bath. After stirring for 1 h., the reaction was concentrated. The crude product was purified on Biotage KP silica gel eluting with 80/20 CH2Cl2/EtOAc to give the title compound as a greenish-yellow solid (0.88 g, 39% yield). NMR (300 Mz, DMSO-d6): consistent. MS: (ES−) m/z 279 [M−H].
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2 g
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2.84 mL
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16 mL
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96 mL
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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